KDM5-C70
Description
KDM5-C70 (ethyl ester of KDM5-C49) is a cell-permeable prodrug and pan-KDM5 histone demethylase inhibitor that selectively targets the Jumonji C (JmjC) domain of KDM5 enzymes (KDM5A-D) . It acts by competitively inhibiting α-ketoglutarate (αKG), a cofactor required for demethylase activity, thereby preventing the removal of methyl groups from histone H3 lysine 4 (H3K4me3) . This leads to genome-wide accumulation of H3K4me3, a chromatin mark associated with active transcription, which modulates gene expression critical for cellular differentiation, proliferation, and immune response .
Properties
Molecular Formula |
C₁₇H₂₈N₄O₃ |
|---|---|
Molecular Weight |
336.43 |
Synonyms |
Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
KDM5-C70 has been extensively studied for its antiproliferative effects across various cancer cell lines:
- Breast Cancer : In human breast adenocarcinoma MCF7 cells, this compound significantly inhibited cell proliferation with an IC50 < 1 µM. Treatment led to increased levels of trimethylated histone H3 at lysine 4 (H3K4me3), which is associated with active transcription. RNA sequencing revealed alterations in gene expression linked to cell cycle regulation and apoptosis, particularly upregulating genes involved in transforming growth factor beta (TGF-β) signaling .
- Multiple Myeloma : The compound has shown efficacy in myeloma cells, leading to a genome-wide elevation of H3K4me3 levels, which correlates with reduced cell proliferation .
Epigenetics
As an inhibitor of histone demethylases, this compound is instrumental in studying the role of histone methylation in gene expression and chromatin dynamics:
- Mechanism : By inhibiting KDM5 enzymes, this compound prevents the demethylation of H3K4me3, thereby stabilizing active transcriptional states across various genes .
Cardiovascular Research
Recent studies indicate that this compound can promote the maturation of cardiomyocytes:
- Induced Pluripotent Stem Cell-Derived Cardiomyocytes : Treatment with this compound enhanced fatty acid oxidation and oxidative phosphorylation pathways, leading to improved mitochondrial function and contractility in cardiomyocytes derived from induced pluripotent stem cells .
Neurogenesis
This compound has implications in neurogenic processes:
- Astrocyte Differentiation : The compound induces differentiation of neural stem cells into astrocytes, highlighting its potential therapeutic role in neurodegenerative diseases .
Immunotherapy
This compound has been observed to reactivate the STING pathway in cancer cells:
- This activation leads to a robust interferon response and increased infiltration of lymphocytes into tumors, suggesting its potential utility in enhancing immune responses against cancer .
Summary of Findings
The following table summarizes key findings from various studies regarding the effects of this compound on different cell types:
| Cell Type/Condition | Effect of this compound | Key Findings |
|---|---|---|
| Breast Cancer (MCF7) | Decreased proliferation | Increased H3K4me3; altered gene expression related to TGF-β signaling |
| Multiple Myeloma | Antiproliferative effects | Elevated H3K4me3 levels; reduced cell growth |
| Cardiomyocytes (iPSC) | Enhanced maturation | Upregulation of mitochondrial genes; improved contractility |
| Neural Stem Cells | Induced differentiation | Promotes astrocytic fate; critical for neurogenic processes |
Comparison with Similar Compounds
Comparison with Similar KDM5 Inhibitors
The structural and functional nuances of KDM5-C70 relative to other inhibitors are highlighted below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differentiators
Selectivity :
- This compound and KDOAM-25 are pan-KDM5 inhibitors, whereas CPI-455 shows ~200-fold selectivity for KDM5A over KDM4C .
- N54 and N55 enantiomers exhibit distinct binding affinities, with N54 showing 5-fold higher potency than N55 .
Cellular Permeability: this compound’s ethyl ester group overcomes the poor permeability of KDM5-C49, but it remains less efficient than JQKD82, which uses a phenol ester for enhanced intracellular delivery .
Immune Regulation: this compound induces interferon-stimulated genes (ISGs) like OAS2 and CXCL10 in breast cancer cells, linking KDM5 inhibition to antiviral responses . Angiogenesis: this compound reduces HUVEC tube formation by downregulating PE biosynthesis, contrasting with CPI-455’s focus on cancer drug tolerance .
Therapeutic Potential: this compound and JQKD82 show promise in hematologic cancers, while CPI-455 is explored in solid tumors . this compound’s dual role in epigenetic regulation and lipid metabolism positions it as a tool for studying NSC differentiation and metabolic diseases .
Research Findings and Challenges
- Metabolic Reprogramming: this compound treatment in NSCs decreases phosphatidylethanolamine (PE) and ether-linked PE species, impairing membrane synthesis critical for astrocyte maturation .
- Toxicity Profile: No significant apoptosis/necrosis in HUVECs at 20 µM, suggesting a favorable therapeutic window .
- Limitations :
Preparation Methods
Prodrug Design Rationale
KDM5-C70 was developed as a prodrug to enhance the bioavailability of its active metabolite, KDM5-C49. The carboxylic acid moiety of KDM5-C49, while essential for binding to the KDM5 active site, limits cell permeability due to its polarity. Ethyl esterification masks this hydrophilic group, facilitating passive diffusion across cell membranes. Intracellular esterases subsequently hydrolyze the ester bond, regenerating KDM5-C49 within the target tissue.
Synthesis Pathway
The synthesis of this compound involves a two-step process:
-
Preparation of KDM5-C49 : The parent compound features a pyridine-7-carboxylate core substituted with a 2-chlorophenyl group and a tertiary amine side chain. While detailed synthetic routes for KDM5-C49 remain proprietary, structural analogs suggest a multi-component coupling strategy involving palladium-catalyzed cross-coupling reactions to assemble the aromatic systems.
-
Ethyl Esterification : KDM5-C49 undergoes esterification with ethanol under acid-catalyzed conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>). The reaction typically employs a Dean-Stark trap to remove water and drive the equilibrium toward ester formation:
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Catalyst | Concentrated HCl |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Post-synthesis purification involves silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Structural and Biochemical Characterization
Crystallographic Validation
Co-crystallization studies of KDM5-C49 with the KDM5A Jumonji domain revealed critical binding interactions:
-
The carboxylate group coordinates Fe(II) in the active site, displacing the endogenous cofactor α-ketoglutarate (αKG).
-
The 2-chlorophenyl moiety occupies a hydrophobic pocket formed by Tyr-472 and Trp-470, while the tertiary amine extends into a solvent-exposed region.
Comparative Binding Affinities
Metabolic Stability
In vitro assays using human liver microsomes demonstrated:
-
Hydrolysis Half-Life : 2.1 hours (pH 7.4, 37°C)
-
Esterase Involvement : Carboxylesterase 1 (CES1) primarily mediates conversion to KDM5-C49.
Pharmacological Applications
Astrocytogenesis Induction
In rat neural stem cells (NSCs), 10 μM this compound treatment over 5 days increased glial fibrillary acidic protein (GFAP)<sup>+</sup> astrocytes by 3.2-fold compared to controls. Lipidomic profiling linked this effect to suppressed phosphatidylethanolamine biosynthesis, a pathway regulated by KDM5-dependent epigenetic remodeling.
Antiviral Response Modulation
Prolonged this compound exposure (1 μM, 5 days) in MCF7 breast cancer cells upregulated viral defense genes (e.g., IFIT1, OAS2) by 4–7-fold, suggesting demethylase inhibition enhances innate immune signaling.
MYC-Driven Transcription Inhibition
In hematologic malignancies, this compound disrupted MYC-mediated transcriptional elongation by maintaining H3K4me3 levels at promoter-proximal regions. Xenograft models showed a 60% reduction in tumor volume after 21 days of daily 50 mg/kg dosing.
Synthetic Challenges and Solutions
Q & A
Q. How can conflicting results on this compound's impact on viral replication be resolved?
- Methodological Answer : Differences in viral models (e.g., VSV-GFP vs. HIV-1) may explain discrepancies. Conduct side-by-side experiments using isogenic cell lines (e.g., HEK293T with/without STING knockout) to isolate immune pathway interactions .
Ethical & Reporting Standards
Q. What ethical considerations apply when using this compound in primary cell models?
Q. How should researchers cite this compound studies to comply with academic standards?
- Methodological Answer :
- Chemical identifiers : Use CAS No. 1596348-32-1 and IUPAC name (ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate) .
- Data repositories : Deposit omics data in GEO or PRIDE with accession codes .
- Conflict of interest : Disclose funding sources (e.g., TargetMol for compound procurement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
